2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Overview
Description
p-Hydroxymandelic acid: is a valuable aromatic compound widely used in the production of pharmaceuticals and food additivesThis compound is characterized by its phenolic structure, which contributes to its diverse chemical reactivity and applications .
Mechanism of Action
Target of Action
It’s known that phenolic compounds like this can interact with various enzymes and receptors in the body, potentially influencing multiple biochemical pathways .
Mode of Action
It’s suggested that it may exert its effects through its antioxidant properties . As a major microbiota-derived metabolite of polyphenols, it’s involved in antioxidative action .
Biochemical Pathways
4-Hydroxymandelic acid is a part of the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of various phenolic compounds . It’s also suggested that this compound may induce the expression of Nrf2, a key regulator of antioxidant response elements in cells .
Pharmacokinetics
It’s known to be soluble in dimethyl sulfoxide and methanol, and slightly soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Hydroxymandelic acid’s action are likely related to its antioxidative properties . By inducing the expression of Nrf2, it may enhance the cellular defense against oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Hydroxymandelic acid . For instance, it’s recommended to store this compound in a dark place under an inert atmosphere at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid belongs to the class of dietary plant phenolic compounds, with a broad-spectrum of biological properties such as modulation of enzymatic activity, metal chelation, and free radical scavenging . It is also used as a reagent in the acylation of phenols and amines .
Cellular Effects
This compound, a major microbiota-derived metabolite of polyphenols, is involved in the antioxidative action . It induces the expression of Nrf2, a key regulator of the cellular antioxidant response .
Molecular Mechanism
Its antioxidative action suggests that it may interact with cellular biomolecules to neutralize free radicals and prevent oxidative damage .
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Hydroxymandelic acid can be synthesized through the condensation reaction of phenol and glyoxylic acid. This reaction typically involves the use of a quaternary ammonium salt as a catalyst . Another method involves the microbial production of p-hydroxymandelic acid using engineered Escherichia coli strains. These strains are designed to overproduce l-tyrosine, which is then converted to p-hydroxymandelic acid through a biosynthetic pathway .
Industrial Production Methods: The industrial production of p-hydroxymandelic acid often relies on chemical synthesis due to its efficiency and scalability. microbial production methods are gaining attention due to their sustainability and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxymandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Oxidation Products: p-Hydroxybenzaldehyde
Reduction Products: p-Hydroxyphenylacetic acid
Substitution Products: Various phenolic derivatives
Scientific Research Applications
p-Hydroxymandelic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor for the synthesis of various aromatic compounds .
- Employed in the development of biosensors for detecting specific compounds .
Biology:
Medicine:
- Utilized in the synthesis of pharmaceuticals, including selective β1-receptor antagonist drugs such as atenolol .
- Investigated for its antioxidant properties and potential therapeutic applications .
Industry:
Comparison with Similar Compounds
p-Hydroxymandelic acid is similar to other mandelic acid derivatives, such as:
Uniqueness: p-Hydroxymandelic acid is unique due to its phenolic hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and the development of biosensors .
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHKYRQLYQUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862596 | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1198-84-1, 7198-10-9 | |
Record name | (±)-4-Hydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-4-hydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
Record name | p-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hydroxymandelic acid?
A1: 4-Hydroxymandelic acid has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol.
Q2: What are the key structural features of 4-hydroxymandelic acid?
A2: This compound contains a benzene ring with two substituents: a carboxylic acid group (-COOH) and a hydroxyl group (-OH) at the para position relative to each other.
Q3: Can 4-hydroxymandelic acid be separated into its enantiomers?
A3: Yes, 4-hydroxymandelic acid exists as two enantiomers (R and S) and can be separated using chiral stationary phases in liquid chromatography. []
Q4: Is 4-hydroxymandelic acid fluorescent?
A4: While 4-hydroxymandelic acid itself doesn't exhibit strong fluorescence, its oxidation product, 4-hydroxybenzaldehyde, does. This property can be utilized for activity measurement of enzymes like laccase and bilirubin oxidase. []
Q5: How is 4-hydroxymandelic acid synthesized?
A5: 4-Hydroxymandelic acid can be synthesized through the condensation reaction of phenol with glyoxylic acid in an aqueous alkaline medium. The reaction can be catalyzed by various metal ions like Zn2+ and Al3+. [, , ]
Q6: What is the role of metal catalysts in the synthesis of 4-hydroxymandelic acid?
A6: Metal catalysts like Zn2+ can direct the regioselectivity of the reaction, favoring the formation of 4-hydroxymandelic acid over its isomer, 2-hydroxymandelic acid. []
Q7: Can 4-hydroxymandelic acid be converted to 4-hydroxybenzaldehyde?
A7: Yes, 4-hydroxymandelic acid can be oxidatively decarboxylated to 4-hydroxybenzaldehyde using enzymes like laccase and bilirubin oxidase or through chemical oxidation with copper (II) hydroxide. [, ]
Q8: What is the biological significance of 4-hydroxymandelic acid?
A8: 4-Hydroxymandelic acid is an intermediate in the bacterial degradation pathway of mandelic acid in certain Pseudomonas species. []
Q9: How is 4-hydroxymandelic acid used in enzyme activity assays?
A9: The oxidative decarboxylation of 4-hydroxymandelic acid to 4-hydroxybenzaldehyde, catalyzed by enzymes like laccase and bilirubin oxidase, can be monitored colorimetrically. This allows for a quantitative measurement of enzyme activity. []
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